molecular formula C8H5ClFNO2 B8550126 1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

Cat. No. B8550126
M. Wt: 201.58 g/mol
InChI Key: AGXASUCVOQMLCW-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using the same reaction procedure and workup as described in Example 1, 4-chloro-3-fluoro-benzaldehyde (2 g, 12.61 mmol) in ethanol (20 mL) was reacted with nitro methane (0.7 mL, 12.61 mmol), 10N NaOH solution (529 mg, 12.61 mmol) at 0° C. for 2 hours to afford 1.1 g of the product (44% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
529 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[F:10].[N+:11]([CH3:14])([O-:13])=[O:12].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:14][N+:11]([O-:13])=[O:12])=[CH:4][C:3]=1[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)F
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
529 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction procedure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.